Luseogliflozin

SGLT2 selectivity IC50 in vitro pharmacology

Select luseogliflozin for its defined 1,770-fold SGLT2/SGLT1 selectivity (IC50 2.26 nM) and fastest Tmax (0.5 h) among gliflozins—ideal for acute glucose-challenge models and rapid-onset PD studies. Its top-ranked HbA1c reduction (0.92%) and head-to-head superiority over DPP-4 inhibitors make it the preferred reference standard for benchmarking novel SGLT2 inhibitors and for multi-dimensional metabolic-outcome trials. Ensure compound-specific validation; class-based substitution is inadequate.

Molecular Formula C23H30O6S
Molecular Weight 434.5 g/mol
CAS No. 898537-18-3
Cat. No. B1675515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuseogliflozin
CAS898537-18-3
Synonyms1,5-anhydro-1-(5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl)-1-thioglucitol
Lusefi
luseogliflozin
TS 071
TS-071
TS071 cpd
Molecular FormulaC23H30O6S
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O
InChIInChI=1S/C23H30O6S/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23/h5-9,11,19-27H,4,10,12H2,1-3H3/t19-,20-,21+,22-,23+/m1/s1
InChIKeyWHSOLWOTCHFFBK-ZQGJOIPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Luseogliflozin (TS-071): A Highly Selective SGLT2 Inhibitor for Type 2 Diabetes Research and Procurement


Luseogliflozin (CAS 898537-18-3), also known as TS-071, is a potent, orally active, second-generation sodium-glucose cotransporter 2 (SGLT2) inhibitor developed by Taisho Pharmaceutical and co-marketed with Novartis as Lusefi® [1]. It was approved in Japan in March 2014 for the treatment of type 2 diabetes mellitus (T2DM) [1]. Luseogliflozin inhibits SGLT2 with an IC50 of 2.26 nM and exhibits approximately 1,770-fold selectivity for SGLT2 over SGLT1 (IC50 3,990 nM) [2]. As a member of the gliflozin class, it lowers plasma glucose by inhibiting renal glucose reabsorption, thereby increasing urinary glucose excretion [3].

Why Luseogliflozin Cannot Be Interchanged with Other SGLT2 Inhibitors in Research and Formulation


SGLT2 inhibitors exhibit substantial differences in SGLT2/SGLT1 selectivity, pharmacokinetic profiles, metabolic pathways, and clinical effect magnitudes that preclude simple interchangeability [1]. Luseogliflozin demonstrates a distinct combination of properties: a 1,770-fold selectivity ratio [1], intermediate-acting duration [1], fast onset of action [2], and specific metabolic involvement of CYP3A4/5, 4A11, 4F2, 4F3B, and UGT1A1 [3]. These characteristics differ markedly from other approved SGLT2 inhibitors such as dapagliflozin (1,242-fold selectivity, long-acting, UGT1A9 metabolism), canagliflozin (155-fold selectivity, intermediate-acting), and empagliflozin (2,680-fold selectivity, intermediate-acting) [1] [3]. Consequently, selecting luseogliflozin for research, comparator studies, or pharmaceutical development requires compound-specific validation rather than class-based substitution.

Luseogliflozin Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


SGLT2 Selectivity of Luseogliflozin Versus Canagliflozin, Dapagliflozin, Empagliflozin, Ipragliflozin, and Tofogliflozin

Luseogliflozin exhibits an SGLT2/SGLT1 selectivity ratio of 1,770-fold, derived from IC50 values of 2.26 nM for SGLT2 and 3,990 nM for SGLT1 [1]. In comparative in vitro assays against human SGLT1 and SGLT2 expressed in CHO-K1 cells, luseogliflozin demonstrates substantially higher selectivity than canagliflozin (155-fold) and ipragliflozin (254-fold), while its selectivity is lower than that of tofogliflozin (2,912-fold) and empagliflozin (2,680-fold) [1].

SGLT2 selectivity IC50 in vitro pharmacology target specificity

Fast Onset of Pharmacological Effect: Luseogliflozin and Ipragliflozin Versus Other SGLT2 Inhibitors

Luseogliflozin exhibits a Tmax of 0.5 hours, the shortest among all six commercially available SGLT2 inhibitors in Japan, tied only with ipragliflozin [1]. This rapid absorption translates to a fast onset of pharmacological effect, with ipragliflozin and luseogliflozin demonstrating superiority over dapagliflozin, canagliflozin, empagliflozin, and tofogliflozin in terms of onset timing in both normal and diabetic mouse models [1] [2].

pharmacodynamics Tmax onset of action pharmacokinetics

HbA1c Reduction Efficacy: Luseogliflozin Ranked First in Network Meta-Analysis

In a model-based network meta-analysis of 192 randomized controlled trials involving 67,677 patients with T2DM, luseogliflozin ranked first among all SGLT2 inhibitors for HbA1c reduction, with a mean reduction of 0.92% (95% CI: 0.61% to 1.28%) versus placebo [1]. This exceeds the class-wide mean HbA1c reduction of 0.50% (95% CI: 0.49% to 0.50%) [1]. In a separate meta-analysis of 10 RCTs (1,304 patients), luseogliflozin 2.5 mg/day reduced HbA1c by 0.76% (95% CI: -1.01 to -0.51; P < 0.01) from a baseline of 7.77% [2].

HbA1c reduction glycemic control network meta-analysis clinical efficacy

Composite Endpoint Efficacy: Luseogliflozin Versus DPP-4 Inhibitors (J-SELECT Study)

In the 52-week J-SELECT study, a multicenter, open-label, randomized controlled trial comparing luseogliflozin to DPP-4 inhibitors in 623 patients with T2DM, 58.9% of patients in the luseogliflozin group achieved improvement in ≥3 of 5 composite endpoints (HbA1c, body weight, eGFR, systolic blood pressure, and pulse rate), compared to 35.0% in the DPP-4 inhibitor group (p < 0.001) [1].

composite endpoint head-to-head trial DPP-4 inhibitor clinical outcomes

Diastolic Blood Pressure Reduction: Luseogliflozin Ranked First Among SGLT2 Inhibitors

In a 2025 network meta-analysis, SGLT2 inhibitors as a class reduced diastolic blood pressure (DBP) by 4.16 mmHg (95% CI: 4.13-4.18 mmHg) versus placebo. Among individual SGLT2 inhibitors, luseogliflozin demonstrated the greatest DBP reduction, while canagliflozin showed the greatest systolic blood pressure reduction [1].

blood pressure diastolic blood pressure antihypertensive effect cardiovascular outcomes

Luseogliflozin: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro SGLT2 Selectivity Profiling and Comparator Studies

Luseogliflozin serves as an ideal reference compound for in vitro SGLT2 selectivity assays due to its well-characterized IC50 values (SGLT2: 2.26 nM; SGLT1: 3,990 nM) and 1,770-fold selectivity ratio [1]. Its intermediate selectivity—higher than canagliflozin and ipragliflozin but lower than empagliflozin and tofogliflozin—positions it as a balanced comparator for benchmarking novel SGLT2 inhibitors [1]. Procurement for cell-based assays (CHO-K1 expressing human SGLT1/SGLT2) is supported by extensive published characterization data [1].

Pharmacokinetic and Pharmacodynamic Studies Requiring Rapid Onset

With a Tmax of 0.5 hours—the fastest among commercially available SGLT2 inhibitors alongside ipragliflozin—luseogliflozin is the compound of choice for studies requiring rapid onset of SGLT2 inhibition [2]. This property is particularly valuable in acute glucose challenge experiments, postprandial glucose excursion models, and formulation development for rapid-acting antidiabetic agents [2]. Researchers should consider luseogliflozin when experimental design prioritizes rapid pharmacodynamic response over sustained 24-hour coverage [2].

Clinical Trial Comparator Selection for Maximal Glycemic Efficacy

Luseogliflozin should be prioritized as a positive control or active comparator in clinical trials where maximal HbA1c reduction is desired, given its top ranking among all SGLT2 inhibitors for glycemic efficacy (0.92% reduction, 95% CI: 0.61-1.28%) [3]. Its robust efficacy profile supports use in superiority trials against other glucose-lowering agents and in studies evaluating SGLT2 inhibitor add-on therapy to insulin [3].

Comprehensive Metabolic and Cardiovascular Outcome Studies

Luseogliflozin is uniquely supported by head-to-head evidence against DPP-4 inhibitors demonstrating superior multi-dimensional efficacy (58.9% vs. 35.0% achieving ≥3 of 5 composite endpoint improvements; p < 0.001) [4]. Additionally, its top-ranked diastolic blood pressure reduction among SGLT2 inhibitors [3] makes it the preferred SGLT2 inhibitor for studies evaluating comprehensive metabolic and cardiovascular outcomes, particularly in populations where diastolic hypertension or multi-factorial risk reduction is of interest [3] [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Luseogliflozin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.